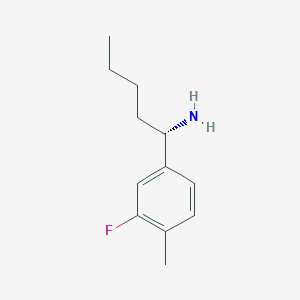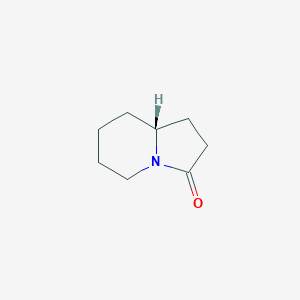
(R)-Hexahydroindolizin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Hexahydroindolizin-3(2H)-one is a chiral compound belonging to the class of indolizidine alkaloids. This compound is characterized by a bicyclic structure consisting of a six-membered ring fused to a five-membered nitrogen-containing ring. The ®-configuration indicates the specific spatial arrangement of atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Hexahydroindolizin-3(2H)-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolizidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Reduction: The resulting intermediate is then subjected to reduction conditions to form the hexahydroindolizidine core.
Resolution of Enantiomers: The racemic mixture obtained from the previous steps is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of ®-Hexahydroindolizin-3(2H)-one may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic hydrogenation and biocatalytic processes are often employed to enhance the efficiency and selectivity of the synthesis.
化学反応の分析
Types of Reactions
®-Hexahydroindolizin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the indolizidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is frequently employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indolizidine ring.
科学的研究の応用
®-Hexahydroindolizin-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-Hexahydroindolizin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
類似化合物との比較
Similar Compounds
(S)-Hexahydroindolizin-3(2H)-one: The enantiomer of ®-Hexahydroindolizin-3(2H)-one, which may exhibit different biological activities due to its distinct spatial arrangement.
Indolizidine Alkaloids: A broader class of compounds with similar bicyclic structures but varying substituents and biological activities.
Pyrrolizidine Alkaloids: Structurally related compounds with a fused pyrrolidine ring, known for their diverse biological activities.
Uniqueness
®-Hexahydroindolizin-3(2H)-one is unique due to its specific ®-configuration, which can result in distinct interactions with biological targets compared to its (S)-enantiomer or other related compounds. This uniqueness makes it a valuable compound for studying stereochemistry-dependent biological effects and for developing enantioselective therapeutic agents.
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
(8aR)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |
InChI |
InChI=1S/C8H13NO/c10-8-5-4-7-3-1-2-6-9(7)8/h7H,1-6H2/t7-/m1/s1 |
InChIキー |
IZKATSCDUREBRD-SSDOTTSWSA-N |
異性体SMILES |
C1CCN2[C@H](C1)CCC2=O |
正規SMILES |
C1CCN2C(C1)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


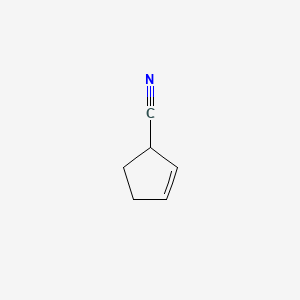


![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)

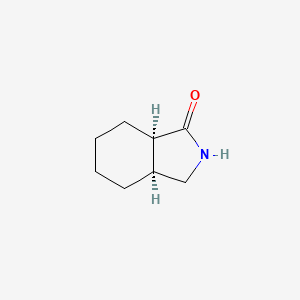
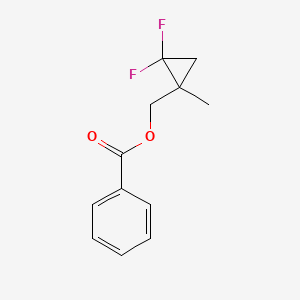
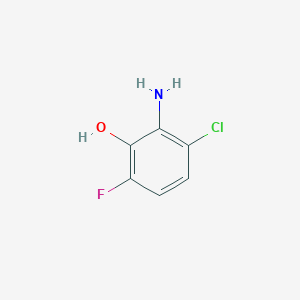
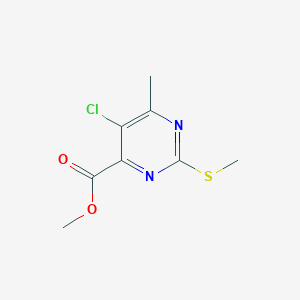
![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)

![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)
